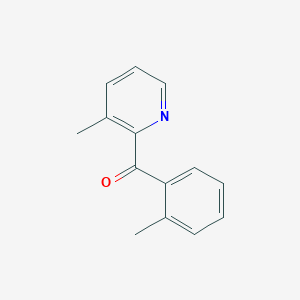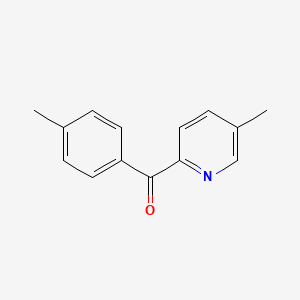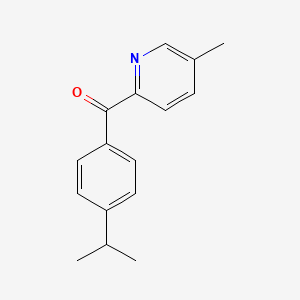
2-(2-Methylbenzoyl)-3-methylpyridine
説明
“2-Methylbenzoyl chloride” is a synonym for “o-Toluoyl chloride”, which is an organic compound . It has a molecular weight of 154.59 and its linear formula is CH3C6H4COCl .
Synthesis Analysis
A synthesis method for 2-methylbenzoyl cyanide, which is related to 2-methylbenzoyl, involves 2-methylbenzoyl chloride and sodium cyanide (or potassium cyanide) as reaction reagents .Molecular Structure Analysis
The molecular structure of 2-Methylbenzoyl chloride is represented by the SMILES string Cc1ccccc1C(Cl)=O .Chemical Reactions Analysis
In the synthesis method for the 2-methylbenzoyl cyanide, 2-methylbenzoyl chloride and sodium cyanide (or potassium cyanide) as reaction reagents and chloralkane as solvent are added with phase transfer catalyst to carry out cyanation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylbenzoyl chloride include a refractive index n20/D 1.5549 (lit.), boiling point 88-90 °C/12 mmHg (lit.), and density 1.185 g/mL at 25 °C (lit.) .科学的研究の応用
Pharmaceutical Testing
“2-(2-Methylbenzoyl)-3-methylpyridine” is available for purchase for pharmaceutical testing , indicating its potential use as a reference standard in drug development or quality control processes.
Analytical Chemistry
Derivatives of benzoyl and pyridine are used in chromatography and mass spectrometry as standards or reagents .
Antioxidant and Antibacterial Research
Similar compounds have been studied for their antioxidant and antibacterial activities, suggesting possible research applications in these areas .
Photoinitiators for Two-Photon Carbazole Synthesis
Ethanone derivatives related to this compound have been synthesized for applications as photoinitiators, which could be an area of application.
作用機序
将来の方向性
特性
IUPAC Name |
(2-methylphenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-3-4-8-12(10)14(16)13-11(2)7-5-9-15-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDJUGFYTZKKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245008 | |
| Record name | (2-Methylphenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylbenzoyl)-3-methylpyridine | |
CAS RN |
1187165-24-7 | |
| Record name | (2-Methylphenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methylphenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















